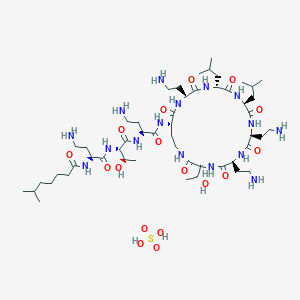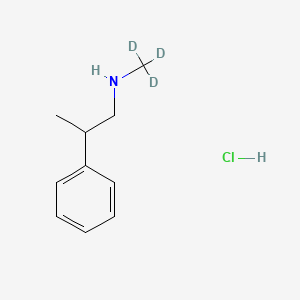
Phenylpropylmethylamine-d3 Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenylpropylmethylamine-d3 Hydrochloride is a deuterium-labeled analogue of phenylpropylmethylamine hydrochloride. It is a phenethylamine derivative that is often used in scientific research, particularly in the fields of neurology and pharmacology. The compound has a molecular formula of C10H13D3ClN and a molecular weight of 188.71 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenylpropylmethylamine-d3 Hydrochloride typically involves the deuteration of phenylpropylmethylamine. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas or chemical exchange reactions with deuterated reagents. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the incorporation of deuterium atoms .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale deuteration processes. These processes are optimized for high yield and purity, often utilizing specialized equipment and catalysts to facilitate the reaction. The final product is then purified through crystallization or chromatography techniques to obtain the desired compound .
化学反应分析
Types of Reactions
Phenylpropylmethylamine-d3 Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides (Cl-, Br-) and other amines are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetone, while reduction could produce phenylpropanolamine .
科学研究应用
Phenylpropylmethylamine-d3 Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for tracing reaction mechanisms and studying metabolic pathways.
Biology: Employed in studies involving neurotransmission and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as depression, Parkinson’s disease, and schizophrenia.
作用机制
The mechanism of action of Phenylpropylmethylamine-d3 Hydrochloride involves its interaction with adrenergic receptors. As a sympathomimetic agent, it mimics the effects of endogenous catecholamines like adrenaline and noradrenaline. The compound binds to adrenergic receptors, leading to the activation of downstream signaling pathways that result in increased neurotransmitter release and enhanced synaptic transmission .
相似化合物的比较
Similar Compounds
Phenylpropylmethylamine Hydrochloride: The non-deuterated analogue, which shares similar chemical properties but lacks the deuterium labeling.
Methamphetamine Hydrochloride: A structurally related compound with potent central nervous system stimulant effects.
Phenethylamine Hydrochloride: A simpler analogue that serves as a precursor to various psychoactive substances.
Uniqueness
Phenylpropylmethylamine-d3 Hydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research applications where isotopic labeling is required .
属性
分子式 |
C10H16ClN |
|---|---|
分子量 |
188.71 g/mol |
IUPAC 名称 |
2-phenyl-N-(trideuteriomethyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H15N.ClH/c1-9(8-11-2)10-6-4-3-5-7-10;/h3-7,9,11H,8H2,1-2H3;1H/i2D3; |
InChI 键 |
OQHDRLTXPGYYJN-MUTAZJQDSA-N |
手性 SMILES |
[2H]C([2H])([2H])NCC(C)C1=CC=CC=C1.Cl |
规范 SMILES |
CC(CNC)C1=CC=CC=C1.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


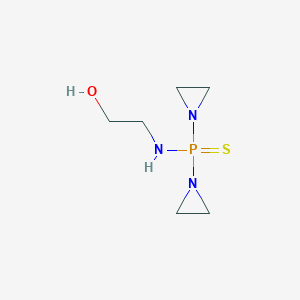
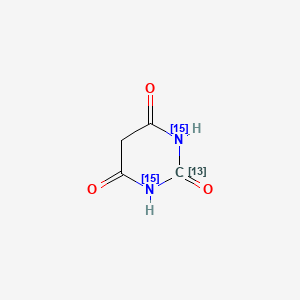
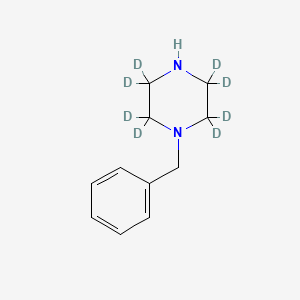
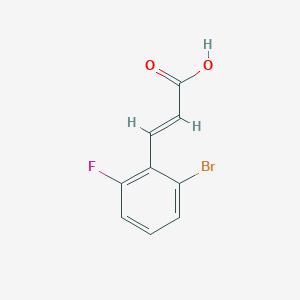
![5-cyano-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B13443795.png)
![1-Bromo-8-methoxy-6,6-dimethyl-5H-benzo[b]carbazol-11(6H)-one](/img/structure/B13443803.png)
![6'-Amino-1,6-dihydro-2-methyl-6-oxo[3,3'-bipyridine]-5-carbonitrile](/img/structure/B13443805.png)
![6-acetyl-1,3,7-trimethyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B13443818.png)

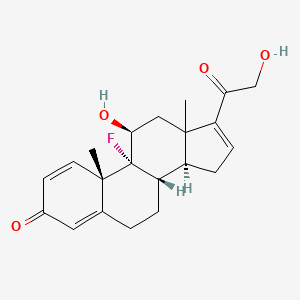
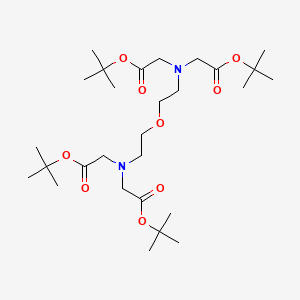
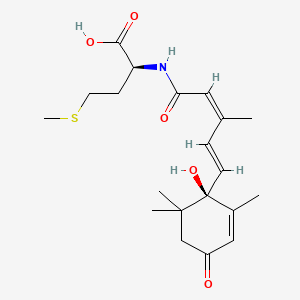
![[(4R,7aR,12bS)-3-(cyclopropylmethyl)-7-oxo-4a-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-ylcarbamoyloxy]-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] acetate](/img/structure/B13443840.png)
